molecular formula C20H16N2O3 B1208621 N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide CAS No. 101046-20-2

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide

Cat. No. B1208621
M. Wt: 332.4 g/mol
InChI Key: JQJNRLOLSDAAPI-UHFFFAOYSA-N
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Description

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide, also known as DBM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBM is a maleimide derivative that can be synthesized through a variety of methods.

Scientific Research Applications

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is as a protein kinase inhibitor. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been shown to inhibit a variety of protein kinases, including JNK, ERK, and p38 MAPK. Inhibition of these kinases has been linked to a variety of physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has also been studied for its potential applications in the treatment of diabetes, obesity, and cardiovascular disease.

Mechanism Of Action

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide exerts its effects by binding to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting kinase activity. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been shown to have a high degree of selectivity for certain kinases, which makes it an attractive tool for studying the functions of specific kinases in biological systems.

Biochemical And Physiological Effects

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has a variety of biochemical and physiological effects. Inhibition of protein kinases by N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been linked to a decrease in the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells, which suggests that it may have potential applications in the treatment of diabetes and obesity. In addition, N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is its high degree of selectivity for certain protein kinases. This makes it an attractive tool for studying the functions of specific kinases in biological systems. In addition, N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been shown to have a low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is its relatively high cost compared to other protein kinase inhibitors.

Future Directions

There are several future directions for the study of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide. One direction is the development of more selective and potent N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide analogs for use in scientific research. Another direction is the investigation of the potential therapeutic applications of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Finally, the elucidation of the signaling pathways and molecular mechanisms underlying the effects of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide on protein kinases will be an important area of future research.
Conclusion
In conclusion, N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide is a synthetic compound that has potential applications in scientific research. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide can be synthesized using a variety of methods and has been shown to inhibit a variety of protein kinases. Inhibition of protein kinases by N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has been linked to a variety of physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide has several advantages and limitations for use in lab experiments, and there are several future directions for its study.

Synthesis Methods

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide can be synthesized using a variety of methods. One method involves the reaction of 6-dimethylaminobenzofuran-2-carboxylic acid with 4-aminophenylmaleimide in the presence of a coupling agent. Another method involves the reaction of 6-dimethylaminobenzofuran-2-carboxylic acid with 4-bromoaniline in the presence of a palladium catalyst, followed by the reaction of the resulting intermediate with maleic anhydride. Both methods yield N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide with high purity and yield.

properties

IUPAC Name

1-[4-[6-(dimethylamino)-1-benzofuran-2-yl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-21(2)16-8-5-14-11-17(25-18(14)12-16)13-3-6-15(7-4-13)22-19(23)9-10-20(22)24/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJNRLOLSDAAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143702
Record name N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide

CAS RN

101046-20-2
Record name N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101046202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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